5,5-bis(3-bromobenzyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5,5-BIS(3-BROMOBENZYL)-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by the presence of two 3-bromobenzyl groups attached to the 5th position of the pyrimidine ring, along with two methyl groups at the 1st and 3rd positions. The pyrimidine ring itself is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-BIS(3-BROMOBENZYL)-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromobenzyl bromide and 1,3-dimethylbarbituric acid.
Reaction: The 3-bromobenzyl bromide is reacted with 1,3-dimethylbarbituric acid in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Heating: The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5,5-BIS(3-BROMOBENZYL)-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the 3-bromobenzyl groups can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Reagents like sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with functional groups such as azides or thiocyanates.
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Scientific Research Applications
5,5-BIS(3-BROMOBENZYL)-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,5-BIS(3-BROMOBENZYL)-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with DNA: Intercalating into DNA and disrupting its replication and transcription.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5,5-BIS(3-CHLOROBENZYL)-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE: Similar structure with chlorine atoms instead of bromine.
5,5-BIS(3-FLUOROBENZYL)-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE: Similar structure with fluorine atoms instead of bromine.
5,5-BIS(3-METHYLBENZYL)-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE: Similar structure with methyl groups instead of bromine.
Uniqueness
The uniqueness of 5,5-BIS(3-BROMOBENZYL)-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE lies in its specific substitution pattern with bromine atoms, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C20H18Br2N2O3 |
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Molecular Weight |
494.2 g/mol |
IUPAC Name |
5,5-bis[(3-bromophenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H18Br2N2O3/c1-23-17(25)20(18(26)24(2)19(23)27,11-13-5-3-7-15(21)9-13)12-14-6-4-8-16(22)10-14/h3-10H,11-12H2,1-2H3 |
InChI Key |
VZKGQRZSYFXAGL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)(CC2=CC(=CC=C2)Br)CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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